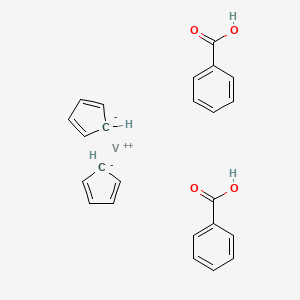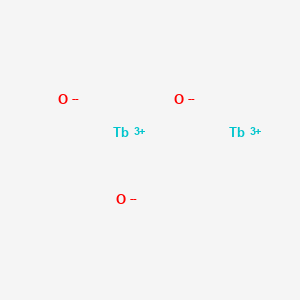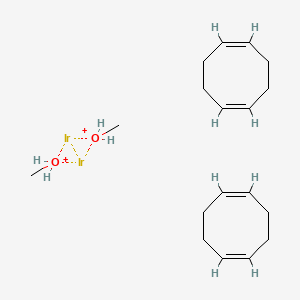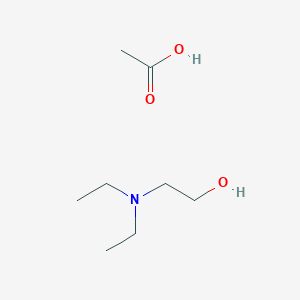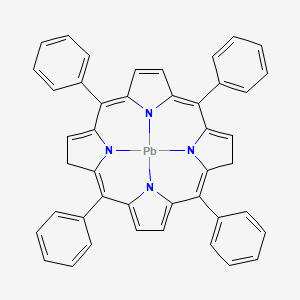
meso-Tetraphenylporphyrin-Pb(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
meso-Tetraphenylporphyrin-Pb(II): is a lead(II) complex of meso-tetraphenylporphyrin, a type of porphyrin compound. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. meso-Tetraphenylporphyrin-Pb(II) is of particular interest due to its unique photophysical and electrochemical properties, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetraphenylporphyrin typically involves the Adler-Longo method, which is a one-step condensation reaction of pyrrole with benzaldehyde in the presence of an acid catalyst and atmospheric oxygen . The reaction is carried out under reflux conditions, and the product is purified through chromatography.
Industrial Production Methods: Industrial production of meso-tetraphenylporphyrin-Pb(II) involves scaling up the Adler-Longo method. The process includes the addition of lead(II) acetate to the meso-tetraphenylporphyrin solution, followed by refluxing and purification .
化学反应分析
Types of Reactions: meso-Tetraphenylporphyrin-Pb(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or other reducing agents.
Substitution: Substitution reactions involve replacing one or more phenyl groups with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of meso-tetraphenylporphyrin-Pb(II).
Reduction: Reduced forms of the compound.
Substitution: Substituted porphyrin derivatives.
科学研究应用
meso-Tetraphenylporphyrin-Pb(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electrochemical properties.
Biology: Studied for its potential in photodynamic therapy for cancer treatment.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors, optoelectronic devices, and solar energy converters.
作用机制
The mechanism of action of meso-tetraphenylporphyrin-Pb(II) involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can kill cancer cells . The molecular targets and pathways involved include the generation of reactive oxygen species and the subsequent induction of cell death in targeted cells .
相似化合物的比较
- meso-Tetraphenylporphyrin-Zn(II)
- meso-Tetraphenylporphyrin-Cu(II)
- meso-Tetraphenylporphyrin-Co(II)
Comparison:
- meso-Tetraphenylporphyrin-Zn(II): Exhibits strong fluorescence properties, making it useful in imaging applications .
- meso-Tetraphenylporphyrin-Cu(II): Known for its catalytic activity in oxidation reactions .
- meso-Tetraphenylporphyrin-Co(II): Used in the catalytic degradation of dyes and other environmental pollutants .
meso-Tetraphenylporphyrin-Pb(II) is unique due to its lead(II) center, which imparts distinct photophysical and electrochemical properties, making it valuable in various research and industrial applications .
属性
IUPAC Name |
7,12,17,24-tetraphenyl-2,22,23,25-tetraza-1-plumbaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,11,13,15,17,20-nonaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4.Pb/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-23,25-26,28H,24,27H2;/q-4;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFMFFQNBOQVQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(=C3C=CC4=C(C5=CCC6=C(C7=CC=C8N7[Pb](N65)(N34)N2C1=C8C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N4Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

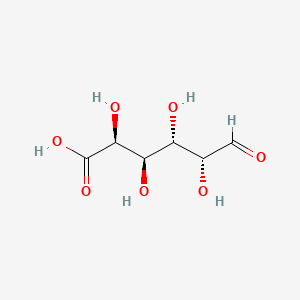
![1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol](/img/structure/B1143595.png)
![(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1143597.png)
